Enantiomeric Configuration: (R)-D-Histidine vs. (S)-L-Histidine for Protease-Resistant Peptides
The defining differentiator of (R)-tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is its (R)-configuration. Introducing D-amino acids like D-Histidine into a peptide backbone can significantly increase its resistance to enzymatic hydrolysis, a key limitation of peptides composed solely of L-amino acids [1]. This enhanced stability is crucial for improving the pharmacokinetic profile of peptide-based drugs, directly extending their half-life in vivo and improving therapeutic efficacy [1]. In contrast, the L-enantiomer (CAS 759432-08-1) leads to peptides that are standard substrates for ubiquitous proteases. The specific optical rotation confirms the absolute configuration, ensuring the correct enantiomer is used for its intended biological effect.
| Evidence Dimension | Protease Resistance |
|---|---|
| Target Compound Data | D-Histidine (R)-configuration confers significant resistance to proteolysis. |
| Comparator Or Baseline | L-Histidine (S)-configuration (CAS 759432-08-1) yields peptides susceptible to standard enzymatic degradation. |
| Quantified Difference | Qualitative but functionally critical; L-peptides are rapidly degraded, while D-peptides show enhanced stability and extended half-life. |
| Conditions | In vitro and in vivo peptide stability assays as documented in peptide drug development literature. |
Why This Matters
For procurement, this ensures the peptide's intended therapeutic function and longevity, directly impacting the success of drug discovery programs.
- [1] NBInno. (2025). Advancing Peptide Synthesis with D-Histidine: Properties and Methodologies. https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/d-histidine-peptide-synthesis-methodologies-vs View Source
